molecular formula C8H16N2O3 B15305115 4-[(2-Aminopropyl)carbamoyl]butanoic acid

4-[(2-Aminopropyl)carbamoyl]butanoic acid

Cat. No.: B15305115
M. Wt: 188.22 g/mol
InChI Key: QYPYNEKDTFKJSS-UHFFFAOYSA-N
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Description

4-[(2-Aminopropyl)carbamoyl]butanoic acid is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound is characterized by the presence of an aminopropyl group attached to a carbamoyl moiety, which is further linked to a butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminopropyl)carbamoyl]butanoic acid typically involves the reaction of 4-aminobutanoic acid with 2-aminopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminopropyl)carbamoyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Aminopropyl)carbamoyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Aminopropyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Aminopropyl)carbamoyl]butanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

5-(2-aminopropylamino)-5-oxopentanoic acid

InChI

InChI=1S/C8H16N2O3/c1-6(9)5-10-7(11)3-2-4-8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)

InChI Key

QYPYNEKDTFKJSS-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CCCC(=O)O)N

Origin of Product

United States

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